3-Hydroxy-5,5-dimethylhexanoic acid

Descripción general

Descripción

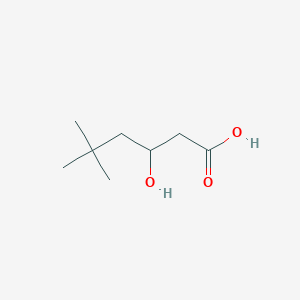

3-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a hexanoic acid chain, which also contains two methyl groups at the fifth carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5,5-dimethylhexanoic acid using suitable oxidizing agents. Another method includes the reduction of 3-keto-5,5-dimethylhexanoic acid using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation or reduction processes, utilizing catalysts to enhance reaction efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-keto-5,5-dimethylhexanoic acid or 3-carboxy-5,5-dimethylhexanoic acid.

Reduction: Formation of 3-hydroxy-5,5-dimethylhexanol or 5,5-dimethylhexane.

Substitution: Formation of 3-chloro-5,5-dimethylhexanoic acid or 3-bromo-5,5-dimethylhexanoic acid.

Aplicaciones Científicas De Investigación

3-Hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-3,5-dimethylhexanoic acid

- 5,5-Dimethylhexanoic acid

- 4-Hydroxy-3,5-dimethylbenzoic acid

Uniqueness

3-Hydroxy-5,5-dimethylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Actividad Biológica

3-Hydroxy-5,5-dimethylhexanoic acid (HDHA) is an organic compound with a molecular formula of C8H16O3. Its unique structure, characterized by a hydroxyl group at the third carbon and two methyl groups at the fifth carbon, positions it as a compound of interest in various biological and industrial applications. This article delves into the biological activity of HDHA, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of Biological Significance

HDHA has been studied for its potential role in metabolic pathways and enzyme interactions. Its structural features suggest that it may influence various physiological processes through interactions with enzymes and receptors within biological systems.

Key Properties

- Molecular Formula: C8H16O3

- CAS Number: 149650-17-9

- Functional Groups: Hydroxyl (-OH), carboxylic acid (-COOH)

The biological activity of HDHA is primarily attributed to its ability to interact with specific enzymes involved in metabolic processes. Although detailed mechanisms are still under investigation, several hypotheses regarding its mode of action include:

- Enzyme Inhibition : HDHA may act as an inhibitor of certain metabolic enzymes, thereby modulating biochemical pathways essential for cellular function.

- Receptor Interaction : The compound might bind to specific receptors, influencing signaling pathways that regulate various physiological responses.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to reducing oxidative stress in cells.

Research Findings

Recent studies have highlighted various aspects of HDHA's biological activity:

- Metabolic Pathways : Research indicates that HDHA could play a role in lipid metabolism and energy production. Its structural similarity to other fatty acids suggests potential applications in metabolic disorders.

- Therapeutic Applications : Preliminary investigations suggest that HDHA may have therapeutic potential in conditions related to metabolic dysfunctions. For instance, studies on related compounds have shown lipid-lowering properties, indicating that HDHA might exhibit similar effects.

-

Case Studies :

- A study focusing on the effects of hydroxylated fatty acids reported that compounds like HDHA can influence gene expression related to lipid metabolism and inflammation .

- Another research highlighted the interaction of hydroxyl fatty acids with cell signaling pathways involved in stress responses, suggesting a protective role against cellular damage .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at C3; two methyls at C5 | Potential metabolic modulator; antioxidant |

| 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid | Amino group at C2; hydroxyl at C3 | Enzyme inhibitor; potential therapeutic use |

| 2-Hydroxy-5-methylhexanoic acid | Hydroxyl group at C2; one methyl at C5 | Limited studies; potential for metabolic effects |

Propiedades

IUPAC Name |

3-hydroxy-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHACRADGRHURFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933697 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149650-17-9 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) interact with carnitine acyltransferases?

A1: HDH acts as a competitive inhibitor of carnitine acyltransferases (CATs), including carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II []. Unlike carnitine, HDH lacks the positive quaternary ammonium charge, which is crucial for CAT catalysis. As a result, HDH can bind to the carnitine binding site on these enzymes but cannot be utilized as a substrate. This binding prevents carnitine from binding and undergoing the transfer reaction, leading to enzyme inhibition.

Q2: Is there a difference in how the enantiomers of HDH interact with carnitine acyltransferases?

A2: Yes, both enantiomers of HDH, R-(+)-HDH and S-(-)-HDH, exhibit stereoselective inhibition of CATs []. This means that each enantiomer interacts differently with the enzymes. For instance, S-(-)-HDH demonstrates significantly stronger inhibition of CPT-I compared to R-(+)-HDH. This stereoselectivity suggests that the enzymes have a chiral binding site that interacts preferentially with one enantiomer over the other.

Q3: What does the inhibitory activity of HDH tell us about the importance of the quaternary ammonium group in carnitine?

A3: The inability of HDH to act as a substrate for CATs, coupled with its inhibitory effects, highlights the essential role of the positive quaternary ammonium group present in carnitine for enzymatic catalysis []. This positive charge likely plays a crucial role in the catalytic mechanism of carnitine acyltransferases. While HDH can still bind to the enzyme, indicating the importance of the overall structure for binding, the lack of positive charge prevents it from participating in the subsequent catalytic steps. This emphasizes that both structural similarity and specific chemical features are crucial for the successful function of carnitine in these enzymatic reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.